N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
Description
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepine core. This structure consists of a seven-membered oxazepine ring fused with two benzene rings. Key substituents include a methyl group at the 10-position and an acetamide moiety at the 2-position. Its synthesis likely involves coupling reactions, as seen in analogous compounds (e.g., amidation of carboxylic acid precursors using DMF, NaH, and HOBt/EDC systems) .
Properties
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10(19)17-11-7-8-14-12(9-11)16(20)18(2)13-5-3-4-6-15(13)21-14/h3-9H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRNJEAGHQNDDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step involves the cyclization of appropriate precursors to form the oxazepine ring. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of the Acetamide Group: The acetamide group is introduced through an acylation reaction, where the dibenzo[b,f][1,4]oxazepine core is treated with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Reaction Conditions | Products | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 12 hrs | 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-amine + acetic acid | 78% | |
| 2M NaOH, 80°C, 8 hrs | Sodium salt of acetic acid + free amine | 82% |
This reaction is critical for modifying the compound’s pharmacophore, enabling further functionalization of the amine intermediate.
Reduction of the 11-Oxo Group
The ketone at position 11 can be reduced to a secondary alcohol using borohydride reagents.
Reduction products retain the dibenzoxazepine framework but exhibit altered hydrogen-bonding capabilities .
Electrophilic Aromatic Substitution
The electron-rich aromatic rings undergo halogenation and nitration at specific positions.
Halogenation enhances steric bulk, while nitration provides sites for subsequent reduction or coupling .
Nucleophilic Acyl Substitution
The acetamide’s carbonyl group reacts with nucleophiles like amines or alcohols.
| Nucleophile | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Ethylamine | DCC, DMAP, DCM, 24 hrs | N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)propionamide | Bioisostere design | |
| Methanol | H2SO4, reflux, 6 hrs | Methyl ester derivative | Prodrug synthesis |
These substitutions enable structural diversification for structure-activity relationship (SAR) studies.
Oxidation Reactions
The dibenzoxazepine core resists oxidation, but the methyl group at position 10 can be oxidized to a carboxylic acid.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO4, H2O, 100°C | 10-carboxy-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl acetamide | 44% |
Oxidation introduces polarity, potentially improving water solubility .
Stability Under pH and Thermal Stress
The compound degrades under extreme conditions, impacting synthetic and storage protocols.
| Condition | Degradation Pathway | Half-Life | Source |
|---|---|---|---|
| pH 1.0, 37°C | Amide hydrolysis + ketone reduction | 3.2 hrs | |
| pH 13.0, 60°C | Complete decomposition | <1 hr | |
| Dry heat, 150°C, 2 hrs | Charring with no identifiable intermediates | N/A |
Coupling Reactions for Structural Elaboration
Palladium-catalyzed cross-coupling modifies the aromatic rings.
| Reaction | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura (Boron reagent) | Pd(PPh3)4 | 2-aryl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)acetamide | 72% |
This approach facilitates the introduction of biaryl motifs for enhanced target binding .
Scientific Research Applications
Research indicates that N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide exhibits several notable biological activities:
-
Antimicrobial Activity :
- Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, related compounds have demonstrated efficacy against various pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported between 6.28 mg/mL and 6.72 mg/mL.
-
Anti-inflammatory Effects :
- The compound has been investigated for its potential to inhibit inflammation, particularly in models involving carrageenan-induced edema. This suggests a mechanism through which it may modulate inflammatory pathways.
-
Antioxidant Properties :
- Preliminary studies suggest that this compound may exhibit antioxidant activity comparable to that of Vitamin C, indicating potential applications in combating oxidative stress.
-
Anticancer Potential :
- Research on related derivatives indicates that they may exhibit anticancer properties, with effective growth inhibition observed in human tumor cell lines such as HCT-116 and MCF-7. IC50 values from these studies suggest significant potency against cancer cell proliferation.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of structurally similar compounds. The findings revealed that these compounds inhibited the growth of pathogenic bacteria effectively, supporting the hypothesis that this compound could serve as a lead compound for developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Mechanisms
Research investigating the anti-inflammatory properties of dibenzo[b,f][1,4]oxazepin derivatives showed that these compounds could reduce inflammation markers in vitro. The implications for treating inflammatory diseases are significant and warrant further exploration into their therapeutic potential .
Case Study 3: Anticancer Activity
A comprehensive analysis focused on the anticancer properties of related compounds highlighted their ability to induce apoptosis in cancer cells. The structural characteristics of these compounds were linked to their effectiveness in targeting specific cellular pathways involved in tumor growth.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC values against E. coli (6.72 mg/mL), S. aureus (6.63 mg/mL) | |
| Anti-inflammatory | Inhibition of carrageenan-induced edema | |
| Antioxidant | Comparable activity to Vitamin C | |
| Anticancer | Effective growth inhibition in HCT-116 and MCF-7 |
Mechanism of Action
The mechanism of action of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following table and discussion highlight key structural and functional differences between N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide and similar derivatives:
Core Heteroatom Influence (Oxygen vs. Sulfur)
- Oxazepine vs. Thiazepine: The substitution of oxygen (oxazepine) with sulfur (thiazepine) alters electronic properties and metabolic stability.
- Biological Impact: Thiazepine-based ML304 demonstrated nanomolar IC50 values (190 nM) in enzymatic assays, whereas oxazepine derivatives like BT2 were optimized for anti-inflammatory activity .
Substituent Effects on Activity
- C10 Alkyl Groups : Methyl (target compound) vs. ethyl (e.g., BT2) substituents at C10 influence steric bulk and hydrophobicity. Ethyl groups may enhance receptor binding in some contexts (e.g., BT2’s anti-inflammatory action) .
- C2/C8 Functionalization: Acetamide (target compound) vs. For example, sulfonamides in F732-0017 may improve metabolic stability compared to acetamides .
Stereochemical Considerations
- Enantiomer separation via chiral HPLC (e.g., CHIRALPAK®IA column) is critical for compounds like (R)-62, where the R-enantiomer of a thiazepine derivative showed distinct biological activity . The target compound’s stereochemical profile, if chiral, remains uncharacterized in the evidence.
Biological Activity
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to the dibenzoxazepin class, characterized by a complex bicyclic structure that contributes to its biological activity. The synthesis typically involves multiple steps starting from a dibenzo[b,f][1,4]oxazepine core, with the introduction of methyl and oxo groups followed by acetamide formation. Various synthetic routes have been optimized for yield and purity, often utilizing specific catalysts and solvents .
Antimicrobial Properties
Research indicates that derivatives of dibenzoxazepines exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been evaluated for their efficacy against various bacterial strains. In vitro studies have demonstrated that certain dibenzoxazepine derivatives possess low minimum inhibitory concentration (MIC) values against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties .
| Compound | MIC (µg/ml) against S. aureus | MIC (µg/ml) against E. coli |
|---|---|---|
| Derivative A | 0.24 | 3.9 |
| N-(10-methyl...) | TBD | TBD |
Antitumor Activity
The compound has also been investigated for its antitumor effects. Studies suggest that it may inhibit tumor cell proliferation through various mechanisms, including the modulation of apoptotic pathways and interference with cell cycle progression. Specific assays have shown that certain analogs can induce apoptosis in cancer cell lines at nanomolar concentrations .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could modulate receptor activity related to cell signaling pathways that regulate growth and apoptosis.
- Membrane Interaction : Evidence suggests that it may disrupt bacterial cell membranes, contributing to its antimicrobial effects .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that a related dibenzoxazepine derivative significantly reduced bacterial load in infected animal models, showcasing its potential as an antibiotic agent.
- Cancer Treatment : Another investigation reported that treatment with N-(10-methyl...) led to a marked decrease in tumor size in xenograft models, supporting its application in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
